2-Methylglutaric Acid

Catalog No.
S583090
CAS No.
617-62-9
M.F
C6H10O4
M. Wt
146.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylglutaric Acid

CAS Number

617-62-9

Product Name

2-Methylglutaric Acid

IUPAC Name

2-methylpentanedioic acid

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C6H10O4/c1-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10)

InChI Key

AQYCMVICBNBXNA-UHFFFAOYSA-N

SMILES

Array

solubility

908 mg/mL

Synonyms

2-methylene glutarate, 2-methyleneglutarate, 2-methyleneglutaric acid, alpha-methylene glutarate, alpha-methylene glutarate, ion(2-)

Canonical SMILES

CC(CCC(=O)O)C(=O)O

The exact mass of the compound 2-Methylglutaric acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 908 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408456. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Dicarboxylic acids [FA0117]. However, this does not mean our product can be used or applied in the same or a similar way.

2-Methylglutaric acid (2-MGA) is a branched aliphatic dicarboxylic acid characterized by a methyl group at the C2 position. This structural modification fundamentally alters its thermal, physical, and reactive properties compared to its linear homolog, glutaric acid. Exhibiting a melting point of 74–78 °C and high solubility in water and polar organic solvents, 2-MGA is primarily procured as a specialty monomer for modifying polymer crystallinity, a precursor for green polar aprotic solvents (such as esteramides), and an intermediate in synthetic chemistry. Its ability to introduce steric hindrance into polymer backbones makes it a critical raw material for engineering high-elongation elastomers, low-temperature liquid polyols, and specialty plasticizers where standard linear diacids fail to provide the necessary flexibility .

Substituting 2-MGA with unbranched aliphatic diacids like glutaric acid or adipic acid results in critical failures in downstream material performance and processability. In step-growth polymerization (e.g., polyesters and polyurethanes), linear diacids readily pack into ordered lattices, leading to highly crystalline, rigid soft segments. The asymmetric methyl branch of 2-MGA permanently disrupts this chain packing, ensuring the resulting polyols remain amorphous and liquid at room temperature. Furthermore, in the synthesis of specialty green solvents, the specific steric profile of 2-MGA is strictly required to yield esteramides with the correct solvency, viscosity, and toxicological profiles to replace N-methylpyrrolidone (NMP). Using linear isomers or homologs will yield entirely different phase behaviors and fail to meet the performance benchmarks of advanced solvent formulations [1].

Melting Point Depression via C2-Methyl Branching for Improved Melt Processability

The introduction of a methyl group at the alpha position significantly disrupts the intermolecular hydrogen bonding network of the dicarboxylic acid. Quantitative thermal analysis shows that 2-Methylglutaric acid exhibits a melting point of 74–78 °C, which is substantially lower than that of the unbranched glutaric acid (95–98 °C) and the longer-chain adipic acid (152 °C) .

Evidence DimensionMonomer Melting Point
Target Compound Data74–78 °C
Comparator Or BaselineGlutaric acid (95–98 °C)
Quantified Difference~20 °C reduction in melting point
ConditionsStandard atmospheric pressure

The lower melting point reduces the thermal energy required for solvent-free melt esterification and amidation, minimizing thermal degradation of sensitive co-monomers during scale-up.

Prevention of Soft Segment Crystallization in Polyurethanes

When incorporated into thermoplastic polyester-urethanes (TPUs), 2-MGA fundamentally alters the morphology of the soft domains. Comparative studies between adipic acid (AA)-based and 2-MGA-based polyurethanes demonstrate that AA-based samples display partially crystallized soft domains due to linear chain packing. In contrast, the methyl side group in 2-MGA completely prevents soft domain crystallization, resulting in a highly amorphous phase with remarkably higher ultimate elongations [1].

Evidence DimensionSoft Domain Crystallinity
Target Compound DataAmorphous (crystallization prevented)
Comparator Or BaselineAdipic acid-based TPUs (partially crystallized soft domains)
Quantified DifferenceComplete suppression of soft segment crystallization
ConditionsSegmented polyurethane synthesis via two-stage process (MDI and 1,4-butanediol)

Procuring 2-MGA is essential for manufacturing high-elongation, flexible elastomers that must retain their amorphous, rubbery state at lower temperatures without stiffening.

Reduced Hygroscopicity Parameter in Aqueous Environments

The branched structure of 2-MGA increases its hydrophobic character relative to its linear counterpart, directly impacting its interaction with atmospheric moisture. Hygroscopicity studies report a κ-value (hygroscopicity parameter) of 0.102 ± 0.005 for 2-MGA at 95% relative humidity. Under identical conditions, unbranched glutaric acid exhibits a significantly higher moisture uptake with a κ-value of 0.144 ± 0.005 [1].

Evidence DimensionHygroscopicity parameter (κ-value)
Target Compound Data0.102 ± 0.005
Comparator Or BaselineGlutaric acid (0.144 ± 0.005)
Quantified Difference29% reduction in hygroscopicity parameter
ConditionsMeasured at 95% relative humidity

Lower moisture uptake improves the shelf-life, handling, and formulation stability of 2-MGA salts and intermediate prepolymers in humid industrial environments.

Selective Conversion to Low-Toxicity Esteramides for Green Solvents

2-Methylglutaric acid is a highly specific precursor for the synthesis of advanced polar aprotic solvents. Through selective diesterification and amidation, 2-MGA is converted into methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate. This specific branched esteramide achieves a high solvency profile comparable to N-methylpyrrolidone (NMP) but without the associated reproductive toxicity and regulatory restrictions that plague linear or cyclic amides [1].

Evidence DimensionToxicological and Regulatory Profile
Target Compound Data2-MGA-derived esteramides (Non-reprotoxic, biodegradable)
Comparator Or BaselineN-methylpyrrolidone (NMP) (Reprotoxic, highly regulated)
Quantified DifferenceElimination of reprotoxic classification while maintaining polar aprotic solvency
ConditionsIndustrial solvent substitution in agrochemical and coating formulations

Buyers formulating compliant, eco-friendly industrial solvents must procure 2-MGA to synthesize esteramides that bypass strict NMP regulations while maintaining performance.

High-Elongation Thermoplastic Polyurethanes (TPUs)

Directly following its ability to suppress soft-segment crystallization, 2-MGA is the diacid of choice for synthesizing amorphous polyester polyols. These polyols are subsequently reacted with diisocyanates to produce highly flexible, transparent TPUs that resist cold-hardening and maintain superior ultimate elongation compared to adipate-based alternatives [1].

Synthesis of NMP-Replacement Green Solvents

Leveraging its unique branched structure, 2-MGA is procured at scale to manufacture esteramides (e.g., Rhodiasolv analogs). These solvents are critical in agrochemical formulations, industrial coatings, and cleaning products where strong polar aprotic solvency is required without the severe health and environmental hazards associated with N-methylpyrrolidone [2].

Low-Temperature Liquid Plasticizers and Lubricants

Because 2-MGA has a lower melting point and disrupts polymer chain packing, its diester derivatives (such as di-2-ethylhexyl 2-methylglutarate) are highly effective as low-temperature plasticizers and synthetic lubricants. They provide superior flexibility and lower migration rates in PVC and synthetic rubber formulations compared to standard linear glutarates or adipates [3].

Physical Description

Solid

XLogP3

0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

146.05790880 Da

Monoisotopic Mass

146.05790880 Da

Heavy Atom Count

10

UNII

U6769P7A6Y

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (16.67%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (83.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (16.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (83.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (16.67%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

18069-17-5
617-62-9

Wikipedia

2-methylglutaric acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Dicarboxylic acids [FA0117]

Dates

Last modified: 08-15-2023

Competitive inhibition of glutamate dehydrogenase reaction

Rajarshi Choudhury, Narayan S Punekar
PMID: 17531979   DOI: 10.1016/j.febslet.2007.05.032

Abstract

Irrespective of their pyridine nucleotide specificity, all glutamate dehydrogenases share a common chemical mechanism that involves an enzyme bound 'iminoglutarate' intermediate. Three compounds, structurally related to this intermediate, were tested for the inhibition of purified NADP-glutamate dehydrogenases from two Aspergilli, as also the bovine liver NAD(P)-glutamate dehydrogenase. 2-Methyleneglutarate, closely resembling iminoglutarate, was a potent competitive inhibitor of the glutamate dehydrogenase reaction. This is the first report of a non-aromatic structure with a better glutamate dehydrogenase inhibitory potency than aryl carboxylic acids such as isophthalate. A suitably located 2-methylene group to mimic the iminium ion could be exploited to design inhibitors of other amino acid dehydrogenases.


Kinetic results implicating a polar radical reaction pathway in the rearrangement catalyzed by alpha-methyleneglutarate mutase

Martin Newcomb, Neil Miranda
PMID: 12670228   DOI: 10.1021/ja028686d

Abstract

alpha-Methyleneglutarate mutase (MGM) catalyzes the rearrangement of 2-methyleneglutarate to 3-methylitaconate (2-methylene-3-methylsuccinate). A putative mechanism for the MGM-catalyzed reaction involves 3-exo cyclization of the 2-methyleneglutaric acid-4-yl radical to a cyclopropylcarbinyl radical intermediate that ring opens to the 3-hydroxycarbonyl-2-methylenebutanoic acid-4-yl radical (3-methylitaconic acid radical). Model reactions for this mechanism were studied by laser flash photolysis kinetic methods. alpha-Ester radicals were produced by 266 nm photolysis of alpha-phenylselenyl ester derivatives. Rate constants for cyclizations of the (Z)-1-ethoxycarbonyl-4-(2,2-diphenylcyclopropyl)-3-buten-1-yl radical ((Z)-8a) and (E)- and (Z)-1,3-di(ethoxycarbonyl)-4-(2,2-diphenylcyclopropyl)-3-buten-1-yl radicals ((E)- and (Z)-8b) were determined. The ester group in (Z)-8a accelerates the 3-exo cyclization in comparison to the parent radical lacking an ester group by a factor of 3, an effect ascribed to a polarized transition state. The ester groups at C3 in radicals 8b slow the 3-exo cyclization reaction by a factor of 50. The rate constant for cyclization of the 2-methyleneglutaric acid-4-yl radical is estimated to be k approximately 2000 s(-1) at ambient temperature. When coupled with the estimated partitioning of the intermediate cyclopropylcarbinyl radical, the overall rate constant for the conversion is estimated to be k approximately equal to 1 x 10(-3) s(-1), which is much too small for any radical reaction and several orders of magnitude too small for kinetic competence for the MGM-catalyzed process. The possibility that the radical reaction in nature involves an unusual mechanism in which polar effects are important is discussed.


Searching for intermediates in the carbon skeleton rearrangement of 2-methyleneglutarate to (R)-3-methylitaconate catalyzed by coenzyme B12-dependent 2-methyleneglutarate mutase from Eubacterium barkeri

Antonio J Pierik, Daniele Ciceri, Ruben Fernandez Lopez, Fritz Kroll, Gerd Bröker, Birgitta Beatrix, Wolfgang Buckel, Bernard T Golding
PMID: 16060663   DOI: 10.1021/bi050049n

Abstract

Coenzyme B(12)-dependent 2-methyleneglutarate mutase from the strict anaerobe Eubacterium barkeri catalyzes the equilibration of 2-methyleneglutarate with (R)-3-methylitaconate. Proteins with mutations in the highly conserved coenzyme binding-motif DXH(X)(2)G(X)(41)GG (D483N and H485Q) exhibited decreased substrate turnover by 2000-fold and >4000-fold, respectively. These findings are consistent with the notion of H485 hydrogen-bonded to D483 being the lower axial ligand of adenosylcobalamin in 2-methyleneglutarate mutase. (E)- and (Z)-2-methylpent-2-enedioate and all four stereoisomers of 1-methylcyclopropane-1,2-dicarboxylate were synthesized and tested, along with acrylate, with respect to their inhibitory potential. Acrylate and the 2-methylpent-2-enedioates were noninhibitory. Among the 1-methylcyclopropane-1,2-dicarboxylates only the (1R,2R)-isomer displayed weak inhibition (noncompetitive, K(i) = 13 mM). Short incubation (5 min) of 2-methyleneglutarate mutase with 2-methyleneglutarate under anaerobic conditions generated an electron paramagnetic resonance (EPR) signal (g(xy) approximately 2.1; g(z) approximately 2.0), which by analogy with the findings on glutamate mutase from Clostridium cochlearium [Biochemistry, 1998, 37, 4105-4113] was assigned to cob(II)alamin coupled to a carbon-centered radical. At longer incubation times (>1 h), inactivation of the mutase occurred concomitant with the formation of oxygen-insensitive cob(II)alamin (g(xy) approximately 2.25; g(z) approximately 2.0). In order to identify the carbon-centered radical, various (13)C- and one (2)H-labeled substrate/product molecules were synthesized. Broadening (0.5 mT) of the EPR signal around g = 2.1 was observed only when C2 and/or C4 of 2-methyleneglutarate was labeled. No effect on the EPR signals was seen when [5'-(13)C]adenosylcobalamin was used as coenzyme. The inhibition and EPR data are discussed in the context of the addition-elimination and fragmentation-recombination mechanisms proposed for 2-methyleneglutarate mutase.


A novel reaction between adenosylcobalamin and 2-methyleneglutarate catalyzed by glutamate mutase

Marja S Huhta, Daniele Ciceri, Bernard T Golding, E Neil G Marsh
PMID: 11863459   DOI: 10.1021/bi011965d

Abstract

We describe a novel reaction of adenosylcobalamin that occurs when adenosylcobalamin-dependent glutamate mutase is reacted with the substrate analogue 2-methyleneglutarate. Although 2-methyleneglutarate is a substrate for the closely related adenosylcobalamin-dependent enzyme 2-methyleneglutarate mutase, it reacts with glutamate mutase to cause time-dependent inhibition of the enzyme. Binding of 2-methyleneglutarate to glutamate mutase initiates homolysis of adenosylcobalamin. However, instead of the adenosyl radical proceeding to abstract a hydrogen from the substrate, which is the next step in all adenosylcobalamin-dependent enzymes, the adenosyl radical undergoes addition to the exo-methylene group to generate a tertiary radical at C-2 of methyleneglutarate. This radical has been characterized by EPR spectroscopy with regiospecifically (13)C-labeled methyleneglutarates. Irreversible inhibition of the enzyme appears to be a complicated process, and the detailed chemical and kinetic mechanism remains to be elucidated. The kinetics of this process suggest that cob(II)alamin may reduce the enzyme-bound organic radical so that stable adducts between the adenosyl moiety of the coenzyme and 2-methyleneglutarate are formed.


On the steric course of the adenosylcobalamin-dependent 2-methyleneglutarate mutase reaction in Clostridium barkeri

G Hartrampf, W Buckel
PMID: 3699016   DOI: 10.1111/j.1432-1033.1986.tb09582.x

Abstract

The enzymatically active enantiomer of 3-methylitaconate in Clostridium barkeri has (R)-configuration. This was checked by fermentation of the racemate and reisolation of the (S)-enantiomer. In addition (R)-3-methylitaconate was synthesized by enzymatic isomerisation of 2,3-dimethylmaleate which was protonated at the Si-face. 2-Methylene[2-2H1]glutarate was synthesized via (R)-3-methyl[3-2H1]itaconate by brief incubation of 2,3-dimethylmaleate with a cell-free extract of Clostridium barkeri in 2H2O. The predominantly monodeuterated compound was oxidized to (S)-[2-2H1]succinate as analysed by circular dichroism. The results demonstrate that 2-methyleneglutarate mutase catalyses the reversible migration of an acryloyl residue from the alpha-carbon to the beta-carbon of propionate with inversion of configuration at the alpha-carbon.


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